molecular formula C13H14N2 B8308703 4-Methyl-N1-phenylbenzene-1,2-diamine

4-Methyl-N1-phenylbenzene-1,2-diamine

Cat. No.: B8308703
M. Wt: 198.26 g/mol
InChI Key: YHPMCWIJUOOCOU-UHFFFAOYSA-N
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Description

4-Methyl-N1-phenylbenzene-1,2-diamine is an aromatic diamine derivative characterized by a benzene ring substituted with a methyl group at the 4-position and a phenyl group at the N1-amino position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines . Its electron-donating methyl group enhances reactivity in condensation reactions, making it favorable for applications in medicinal chemistry and materials science. Structural characterization via NMR and mass spectrometry confirms its identity, with purity often validated by elemental analysis .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-methyl-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C13H14N2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3

InChI Key

YHPMCWIJUOOCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and physical properties of 4-Methyl-N1-phenylbenzene-1,2-diamine are influenced by its substituents. Below is a detailed comparison with structurally related benzene-1,2-diamine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-CH₃, N1-C₆H₅ C₁₃H₁₄N₂ 198.27 High reactivity in benzimidazole synthesis; improved yields with electron-donating groups
4-Nitrobenzene-1,2-diamine 4-NO₂ C₆H₇N₃O₂ 153.14 Electron-withdrawing group reduces reaction rates; low solubility and yields in some syntheses
4-Chloro-benzene-1,2-diamine 4-Cl C₆H₇ClN₂ 142.59 Moderate reactivity; used in pharmaceutical intermediates
N1-Methyl-4-nitrobenzene-1,2-diamine 4-NO₂, N1-CH₃ C₇H₉N₃O₂ 167.16 Poor solubility; limited synthetic utility due to steric hindrance
N1,N2-Dimethylbenzene-1,2-diamine N1-CH₃, N2-CH₃ C₈H₁₂N₂ 136.20 Enhanced stability; used in corrosion inhibition studies
4-Fluorobenzene-1,2-diamine 4-F C₆H₇FN₂ 126.13 High polarity; applications in fluorinated polymer synthesis

Key Findings:

Electron-Donating vs. Withdrawing Substituents: The methyl group in this compound acts as an electron donor, enhancing nucleophilicity and reaction rates in condensations (e.g., quinoxaline synthesis). This contrasts with nitro-substituted analogs, where electron-withdrawing effects reduce reactivity and yields . In green synthesis protocols, methyl-substituted derivatives achieve >70% yields with aliphatic carbonyl substrates, while nitro-substituted counterparts yield <50% under identical conditions .

Solubility and Stability: Methyl and phenyl groups improve solubility in organic solvents (e.g., DMF, ethanol), whereas nitro and chloro derivatives exhibit poor solubility, complicating purification . Fluorinated diamines (e.g., 4-Fluorobenzene-1,2-diamine) display unique stability in polar aprotic solvents, making them suitable for high-temperature reactions .

Applications in Medicinal Chemistry: this compound is pivotal in synthesizing sphingosine 1-kinase inhibitors, where its methyl group optimizes binding affinity . N1,N2-Dimethyl derivatives show promise in corrosion inhibition due to strong adsorption on metal surfaces, a property less pronounced in the parent compound .

Synthetic Challenges :

  • Nitro-substituted diamines often require harsh reducing agents (e.g., SnCl₂) for downstream reactions, increasing environmental and safety concerns .
  • Steric hindrance in N1-methyl-nitro analogs limits their use in multi-step syntheses, as seen in failed attempts to prepare nitro-containing benzimidazoles .

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